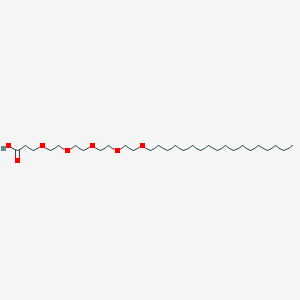

C18-PEG5-Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-29(30)31/h2-28H2,1H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYSLMWNYAMUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256806 | |

| Record name | 4,7,10,13,16-Pentaoxatetratriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807534-83-3 | |

| Record name | 4,7,10,13,16-Pentaoxatetratriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxatetratriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to C18-PEG5-Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a versatile amphiphilic molecule increasingly utilized in the fields of drug delivery, bioconjugation, and nanotechnology. This technical guide provides a comprehensive overview of its physicochemical properties, along with generalized experimental protocols for its application and characterization. Its unique structure, consisting of a hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a reactive carboxylic acid, allows for the formation of stable nanostructures and the conjugation to various biomolecules.

Physicochemical Properties

The distinct hydrophobic and hydrophilic domains of this compound govern its self-assembly behavior and its utility as a linker. The C18 tail provides a strong hydrophobic anchor, driving the formation of micelles or incorporation into lipid bilayers, while the PEG spacer offers aqueous solubility and a steric barrier, which can reduce non-specific protein binding and enhance circulation times in vivo. The terminal carboxylic acid provides a convenient handle for covalent attachment to amine-containing molecules.

Core Data

| Property | Value | Source |

| Molecular Formula | C29H58O7 | [1][2] |

| Molecular Weight | 518.8 g/mol | [1][2] |

| CAS Number | 1807534-83-3 | [1] |

| Purity | Typically ≥98% | |

| Appearance | Varies (often a white to off-white solid or viscous oil) | |

| Storage Conditions | -20°C |

Applications in Drug Delivery and Bioconjugation

This compound is a key component in the formulation of advanced drug delivery systems such as liposomes and nanoparticles. The hydrophobic C18 chain readily incorporates into the lipid core of these carriers, while the hydrophilic PEG chain extends into the aqueous environment, forming a protective layer. This "stealth" characteristic helps to evade the reticuloendothelial system, prolonging systemic circulation and improving drug accumulation at target sites.

The terminal carboxylic acid allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the surface of these nanocarriers. This functionalization enables active targeting to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the use of this compound. Optimization of specific parameters such as lipid ratios, pH, and reaction times will be necessary for specific applications.

Liposome Formulation via Thin-Film Hydration

This common method involves the dissolution of lipids in an organic solvent, followed by evaporation to create a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.

Materials:

-

This compound

-

Primary phospholipids (e.g., DSPC, DOPC)

-

Cholesterol

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., PBS, HEPES)

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, phospholipids, and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer (containing the drug if applicable) and gently agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

-

Allow the mixture to hydrate for a sufficient time (e.g., 1-2 hours) with intermittent vortexing to form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Bioconjugation to Amine-Containing Molecules

The carboxylic acid group of this compound can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

Materials:

-

This compound incorporated into a nanocarrier or as a standalone molecule

-

Amine-containing molecule (e.g., antibody, peptide)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Conjugation buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris, hydroxylamine)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the this compound-containing entity in the activation buffer.

-

Add a molar excess of EDC and NHS to the solution.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS-activated intermediate.

-

-

Conjugation:

-

Add the amine-containing molecule, dissolved in the conjugation buffer, to the activated this compound solution.

-

Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification:

-

Remove unconjugated molecules and byproducts by dialysis, size exclusion chromatography, or other appropriate purification methods.

-

Characterization of this compound Containing Nanoparticles

Thorough characterization is essential to ensure the quality and performance of nanoparticles formulated with this compound.

| Characterization Technique | Parameter Measured |

| Dynamic Light Scattering (DLS) | Mean particle size, polydispersity index (PDI) |

| Zeta Potential Analysis | Surface charge, stability of the colloidal suspension |

| Transmission Electron Microscopy (TEM) / Cryo-TEM | Particle morphology, size distribution |

| High-Performance Liquid Chromatography (HPLC) | Quantification of lipid components, drug loading, and conjugation efficiency |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of this compound and its conjugates |

Visualizations

Experimental Workflow: Liposome Formulation

Caption: Workflow for the preparation of liposomes using the thin-film hydration method.

Logical Relationship: Bioconjugation Reaction

Caption: Schematic of the EDC/NHS mediated bioconjugation of this compound to an amine.

References

A Technical Guide to C18-PEG5-Acid: Suppliers, Applications in Lipid Nanoparticle Formulation, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C18-PEG5-Acid, a critical component in modern drug delivery systems. We will delve into its suppliers and catalog numbers, its role in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, and detailed experimental protocols.

This compound: Supplier and Product Information

This compound is a polyethylene glycol (PEG) lipid that plays a crucial role in the stability and efficacy of lipid-based drug delivery systems. Its C18 saturated fatty acid tail provides a hydrophobic anchor within the lipid bilayer of nanoparticles, while the hydrophilic PEG5 chain extends into the aqueous environment, creating a steric barrier that reduces aggregation and opsonization. The terminal carboxylic acid group allows for further functionalization or conjugation.

Below is a summary of suppliers and their corresponding catalog numbers for this compound and related products.

| Supplier | Product Name | Catalog Number | CAS Number |

| BroadPharm | This compound | BP-22406 | 1807534-83-3 |

| Tebubio | This compound | BP-22406 | 1807534-83-3 |

| MedChemExpress | This compound | HY-W592008 | 1807534-83-3 |

| BLD Pharm | C18-PEg5-nhs | 1807537-37-6 | 1807537-37-6 |

The Role of this compound in Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

The advent of mRNA-based therapeutics, including the highly successful COVID-19 vaccines, has been made possible by sophisticated delivery vehicles like lipid nanoparticles.[1] These LNPs are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, such as this compound.[2]

The PEGylated lipid is a critical determinant of the LNP's in vivo performance.[2] The C18 anchor of this compound ensures its stable incorporation into the LNP structure. The PEG chains on the surface of the LNP create a hydrophilic shield that sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time. However, the density of the PEG shield can also impede the interaction of the LNP with target cells and subsequent endosomal escape. Therefore, the molar percentage of the PEG-lipid in the formulation is a critical parameter that needs to be optimized for each specific application.[2] Research has shown that a lower proportion of PEG lipids is often considered in formulation design to mitigate the potential for an anti-PEG antibody response.[2]

Experimental Protocol: Formulation of mRNA-Encapsulated Lipid Nanoparticles

This protocol outlines a general method for the formulation of mRNA-encapsulated lipid nanoparticles using a microfluidic mixing approach. This technique allows for the rapid and reproducible self-assembly of LNPs.

Materials:

-

Lipids:

-

Ionizable cationic lipid (e.g., SM-102)

-

Helper phospholipid (e.g., DOPE or DSPC)

-

Cholesterol

-

This compound

-

-

mRNA: mRNA encoding the protein of interest in an appropriate buffer (e.g., citrate buffer, pH 4.0)

-

Solvents:

-

Ethanol (anhydrous)

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

-

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Syringe pumps

-

Vials and syringes

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

-

Zeta potential analyzer

-

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve the ionizable lipid, helper phospholipid, cholesterol, and this compound in ethanol to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Ensure all lipids are fully dissolved. Gentle warming may be required for some lipids.

-

Vortex the lipid mixture to ensure homogeneity.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).

-

-

Lipid Nanoparticle Formulation using Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

-

Set the flow rate ratio of the aqueous phase to the organic (lipid) phase. A common ratio is 3:1.

-

Initiate the flow of both solutions through the microfluidic device. The rapid mixing of the two streams induces the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

-

Collect the resulting LNP dispersion.

-

-

Purification and Buffer Exchange:

-

Transfer the LNP dispersion to a dialysis cassette.

-

Perform dialysis against a neutral pH buffer, such as PBS (pH 7.4), to remove the ethanol and exchange the buffer. This step is crucial for the stability and biocompatibility of the LNPs.

-

Change the dialysis buffer several times over a period of several hours to ensure complete buffer exchange.

-

-

Characterization of Lipid Nanoparticles:

-

Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). A uniform population of LNPs will have a low PDI value (typically < 0.2).

-

Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer. The zeta potential should be near-neutral at physiological pH.

-

mRNA Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of free mRNA before and after lysing the LNPs with a detergent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the formulation and characterization of mRNA-encapsulated lipid nanoparticles.

References

An In-depth Technical Guide to C18-PEG5-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a heterobifunctional linker composed of a long-chain saturated fatty acid, stearic acid (C18), and a polyethylene glycol (PEG) chain with five repeating units, terminating in a carboxylic acid. This amphiphilic structure, featuring a hydrophobic C18 tail and a hydrophilic PEG spacer, makes it a valuable tool in drug delivery and bioconjugation. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs, facilitating the creation of targeted and stabilized therapeutic agents.

The incorporation of the C18 lipophilic chain provides a strong anchor for integration into lipid-based drug delivery systems like liposomes and lipid nanoparticles (LNPs). The PEG5 spacer offers a flexible, hydrophilic linker that can improve the solubility and pharmacokinetic profile of the conjugated molecule. This guide provides a comprehensive overview of the molecular properties, applications, and general experimental considerations for this compound.

Molecular Properties and Specifications

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H58O7 | |

| Molecular Weight | 518.8 g/mol | |

| CAS Number | 1807534-83-3 | |

| Appearance | Varies (typically a solid or waxy solid) | |

| Purity | Typically >95% | |

| Solubility | Soluble in a variety of organic solvents | |

| Storage | Recommended storage at -20°C |

Applications in Research and Drug Development

The unique structure of this compound lends itself to several critical applications in the field of drug delivery and development.

Formation of Stealth Liposomes and Lipid Nanoparticles

The C18 alkyl chain serves as a lipid anchor, enabling the stable incorporation of the PEG-acid into the lipid bilayer of liposomes and lipid nanoparticles (LNPs). The PEG chain then forms a hydrophilic corona on the surface of the nanoparticle. This "stealth" characteristic sterically hinders the binding of opsonins, proteins that mark foreign particles for clearance by the mononuclear phagocyte system. This leads to:

-

Prolonged Circulation Time: By evading the immune system, the nanoparticles can circulate in the bloodstream for longer periods, increasing the likelihood of reaching the target tissue.

-

Improved Stability: The PEG layer can also prevent the aggregation of nanoparticles, enhancing their stability in biological fluids.

Surface Functionalization and Targeted Drug Delivery

The terminal carboxylic acid group on the PEG chain provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This allows for the active targeting of the drug delivery system to specific cells or tissues that overexpress the corresponding receptor. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.

Bioconjugation

This compound can be used to modify the surface of various biomolecules and materials. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This is useful for:

-

Improving the solubility and stability of hydrophobic drugs.

-

PEGylating proteins and peptides to increase their half-life and reduce immunogenicity.

Experimental Protocols

While specific experimental conditions will vary depending on the application, the following provides a general methodology for the use of this compound in the formation of functionalized lipid nanoparticles.

General Procedure for Amide Coupling to a Targeting Ligand

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing targeting ligand.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing targeting ligand (e.g., peptide, antibody fragment)

-

Anhydrous, amine-free organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Methodology:

-

Activation of this compound:

-

Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in the chosen anhydrous organic solvent.

-

Allow the reaction to proceed at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Conjugation to the Targeting Ligand:

-

Remove the organic solvent from the activated C18-PEG5-NHS ester under vacuum.

-

Dissolve the targeting ligand in the reaction buffer.

-

Add the activated C18-PEG5-NHS ester to the ligand solution. The molar ratio of the NHS ester to the ligand should be optimized but is typically in the range of 5:1 to 20:1.

-

Allow the conjugation reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding a quenching reagent.

-

Purify the resulting C18-PEG5-Ligand conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Formulation of Functionalized Lipid Nanoparticles

This protocol outlines the preparation of lipid nanoparticles incorporating the C18-PEG5-Ligand conjugate.

Materials:

-

C18-PEG5-Ligand conjugate

-

Primary lipid (e.g., Phosphatidylcholine)

-

Cholesterol

-

Helper lipid (e.g., DOPE)

-

Encapsulated drug (hydrophobic or hydrophilic)

-

Appropriate buffer system

Methodology:

-

Lipid Film Hydration Method:

-

Dissolve the primary lipid, cholesterol, helper lipid, and the C18-PEG5-Ligand conjugate in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The molar percentage of the C18-PEG5-Ligand is typically between 1-5 mol%.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by vortexing or sonication. This will form multilamellar vesicles.

-

-

Size Reduction and Purification: *

The Stealth Architect: A Technical Guide to Long-Chain PEG Acids in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Long-chain polyethylene glycol (PEG) acids and their derivatives have become indispensable tools in biochemistry and pharmaceutical sciences. Their unique physicochemical properties, primarily their hydrophilicity and biocompatibility, enable the sophisticated manipulation of biological molecules and delivery systems. This technical guide provides an in-depth exploration of the core applications of long-chain PEG acids, focusing on their role in enhancing the therapeutic efficacy of proteins, peptides, and nanoparticle-based drugs. Through detailed experimental protocols, quantitative data analysis, and visual workflows, this document serves as a comprehensive resource for professionals in the field.

Core Applications of Long-Chain PEG Acids

The covalent attachment of PEG chains, a process known as PEGylation, is a cornerstone of modern drug development. Long-chain PEG acids are particularly valuable as they provide a reactive carboxyl group for conjugation while presenting a long, flexible, and hydrophilic chain that imparts several advantageous properties to the modified molecule or nanoparticle.

1.1. Enhanced Pharmacokinetics and "Stealth" Properties:

PEGylation dramatically alters the pharmacokinetic profile of therapeutic agents. The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius. This "stealth" effect shields the molecule from proteolytic enzymes and recognition by the reticuloendothelial system (RES), leading to a significantly prolonged circulation half-life in the bloodstream[]. Consequently, the dosing frequency can be reduced, improving patient compliance and therapeutic outcomes. Furthermore, the increased size of PEGylated molecules often reduces their renal clearance[2].

1.2. Improved Solubility and Stability:

Many therapeutic proteins and small molecule drugs suffer from poor aqueous solubility, which complicates their formulation and administration. The conjugation of hydrophilic long-chain PEG acids can substantially enhance the solubility and stability of these molecules, preventing aggregation and improving their overall handling and formulation characteristics.

1.3. Drug Delivery and Nanoparticle Formulation:

Long-chain PEG acids are integral components in the design of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) and polymeric nanoparticles. When incorporated into the surface of these nanoparticles, the PEG chains provide a steric barrier that prevents aggregation and opsonization, thereby extending their circulation time and promoting passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Quantitative Data on the Impact of PEGylation

The physicochemical properties of the PEG chain, such as its molecular weight and density on a surface, are critical parameters that dictate the performance of the resulting conjugate or nanoparticle. The following tables summarize quantitative data from various studies, illustrating these relationships.

| Parameter | Unmodified Protein/Drug | PEGylated Protein/Drug (PEG MW) | Fold Increase in Half-Life | Reference |

| Circulation Half-Life | ||||

| rhTIMP-1 | 1.1 h | 28 h (20 kDa) | 25.5 | [3][4] |

| Filgrastim | 3.5-3.8 h | 42 h (20 kDa) | ~11-12 | [5] |

| Adenosine Deaminase (ADA) | minutes | 48-72 h (5 kDa) | >100 |

Table 1: Impact of PEGylation on the Circulation Half-Life of Therapeutic Proteins. This table illustrates the significant extension in the in vivo circulation time of various proteins after conjugation with polyethylene glycol of different molecular weights.

| Nanoparticle System | PEG Content (% of polymer) | Drug Release (T1/2) | Reference |

| Drug Release Kinetics | |||

| PLGA-PEG Nanoparticles | 0% | - | |

| 5% | ~6 days (for 50% release) | ||

| 10% | Faster than 5% | ||

| 15% | Fastest release |

Table 2: Influence of PEG Content on Drug Release from PLGA-PEG Nanoparticles. This table demonstrates how varying the percentage of PEG within the nanoparticle formulation can modulate the release kinetics of the encapsulated drug.

Experimental Protocols

This section provides detailed methodologies for key experiments involving long-chain PEG acids, from their synthesis to their application in bioconjugation and nanoparticle formulation.

3.1. Synthesis and Purification of Carboxyl-Terminated PEG

This protocol describes a general method for the synthesis of a long-chain PEG carboxylic acid from a PEG diol via oxidation.

Materials:

-

Polyethylene glycol (PEG) diol (e.g., MW 3400 Da)

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve 5 g of PEG₃₄₀₀(OH)₂ in 25 mL of deionized water containing 8 mL of concentrated sulfuric acid.

-

Prepare a solution of 0.235 g of CrO₃ in 5 mL of water.

-

Add the CrO₃ solution to the PEG solution and stir for 8 hours at room temperature.

-

Add 25 mL of water to the reaction mixture and extract three times with 100 mL of CH₂Cl₂ each.

-

Combine the organic layers and wash twice with 25 mL of water and twice with 25 mL of saturated NaCl solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Precipitate the PEG-carboxylate product by adding 150 mL of diethyl ether.

-

Filter the solid product and dry under vacuum. The expected yield is approximately 96%.

Purification:

-

The primary purification is achieved by precipitation in diethyl ether. For higher purity, column chromatography using a chloroform-methanol gradient (e.g., 10:1) with the addition of 1-2% formic acid can be employed for PEG acids.

3.2. NHS-Ester Mediated PEGylation of Proteins

This protocol details the conjugation of a carboxyl-terminated PEG to the primary amines (e.g., lysine residues) of a protein using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

Carboxyl-terminated PEG

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Protein to be PEGylated

-

Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dialysis or gel filtration equipment for purification

Procedure:

Step 1: Activation of PEG-COOH to PEG-NHS Ester

-

Dissolve the carboxyl-terminated PEG in anhydrous DMF or DMSO.

-

Add EDC and NHS in a slight molar excess to the PEG solution.

-

Stir the reaction mixture at room temperature for several hours to overnight to form the PEG-NHS ester.

Step 2: Conjugation to the Protein

-

Dissolve the protein to be PEGylated in an amine-free buffer, such as PBS, at a pH of 7.0-8.0.

-

Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in DMSO or DMF.

-

Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.

-

Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.

Step 3: Purification of the PEGylated Protein

-

Remove the unreacted PEG-NHS ester and byproducts by dialysis against PBS or using a gel filtration column.

-

Characterize the extent of PEGylation using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

3.3. Formulation of PEGylated Nanoparticles by Nanoprecipitation

This protocol describes the formulation of drug-loaded polymeric nanoparticles with a PEGylated surface using the nanoprecipitation method.

Materials:

-

PLGA-PEG block copolymer

-

Hydrophobic drug

-

Water-miscible organic solvent (e.g., acetone or ethanol)

-

Deionized water (as the anti-solvent)

Procedure:

-

Dissolve the PLGA-PEG copolymer and the hydrophobic drug in the water-miscible organic solvent.

-

Heat the deionized water to a temperature above the gel-to-liquid transition temperature of any lipid components if they are included.

-

Add the organic solution drop-wise to the deionized water under continuous stirring.

-

The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.

-

Continue stirring to allow for the evaporation of the organic solvent.

-

The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the remaining organic solvent and unencapsulated drug.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the application of long-chain PEG acids in biochemistry.

Conclusion

Long-chain PEG acids are powerful and versatile tools in modern biochemistry and drug development. Their ability to confer "stealth" properties, enhance solubility, and improve the stability of therapeutic molecules and nanoparticles has led to the successful development of numerous clinically approved drugs. A thorough understanding of the principles of PEGylation, coupled with robust experimental protocols for synthesis, conjugation, and characterization, is essential for harnessing the full potential of this technology. This guide provides a foundational resource for researchers and scientists to design and execute their studies, ultimately contributing to the development of more effective and safer therapeutics.

References

- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 5. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

C18-PEG5-Acid for Self-Assembly and Nanoparticle Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C18-PEG5-Acid is an amphiphilic molecule increasingly utilized in the field of drug delivery and nanotechnology for the formation of self-assembled nanoparticles such as micelles and liposomes. This guide provides a comprehensive technical overview of its properties, detailed experimental protocols for nanoparticle synthesis and characterization, and quantitative data to support formulation development. The unique structure of this compound, comprising a hydrophobic 18-carbon stearic acid tail and a hydrophilic polyethylene glycol (PEG) chain of five repeating units terminating in a carboxylic acid, drives its assembly in aqueous environments into core-shell nanostructures. These nanoparticles are capable of encapsulating hydrophobic therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.

Core Concepts: Self-Assembly of this compound

The self-assembly of this compound is a spontaneous process driven by the hydrophobic effect. In an aqueous solution, the hydrophobic C18 tails minimize their contact with water by aggregating to form a core, while the hydrophilic PEG5-Acid chains orient towards the aqueous phase, forming a protective corona. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Below is a diagram illustrating the self-assembly of this compound into a micellar nanoparticle.

Quantitative Data for Nanoparticle Formulation

While specific experimental data for this compound is limited in publicly available literature, data from structurally similar PEG-lipid conjugates can provide valuable guidance for formulation development. The following tables summarize key parameters for analogous systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H58O7 | [1][2] |

| Molecular Weight | 518.77 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage | -20°C |

Table 2: Expected Nanoparticle Characteristics Based on Analogous Systems

| Parameter | Expected Range | Notes | Reference |

| Critical Micelle Concentration (CMC) | 97 - 243 µM | Based on PEG-PE copolymers. CMC is influenced by PEG chain length and the nature of the hydrophobic tail. | |

| Particle Size (Diameter) | 10 - 100 nm | Dependent on formulation parameters and characterization method (DLS vs. TEM). | |

| Polydispersity Index (PDI) | < 0.2 | A PDI below 0.2 indicates a monodisperse and homogeneous population of nanoparticles. | |

| Drug Loading Capacity (%) | 5 - 20% | Highly dependent on the physicochemical properties of the drug and the nanoparticle core. | |

| Encapsulation Efficiency (%) | 60 - 95% | Varies with the drug, lipid composition, and preparation method. |

Experimental Protocols

Nanoparticle Formation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes and micelles from PEG-lipid conjugates.

Detailed Methodology:

-

Dissolution: Dissolve this compound and the hydrophobic drug in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for C18, typically 55-65°C) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

-

Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume will depend on the desired final nanoparticle concentration. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain smaller, unilamellar nanoparticles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Purification: To remove any unencapsulated drug, the nanoparticle suspension can be purified using techniques such as dialysis against a fresh buffer or size exclusion chromatography.

Characterization of Nanoparticles

4.2.1 Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then correlated to determine the particle size.

-

Procedure: Dilute the nanoparticle suspension in the hydration buffer to an appropriate concentration. Analyze the sample using a DLS instrument. The results will provide the average particle size (Z-average) and the PDI. A lower PDI value (typically <0.2) indicates a more uniform particle size distribution.

4.2.2 Morphology

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticle morphology.

-

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

-

Procedure: A drop of the diluted nanoparticle suspension is placed on a TEM grid (e.g., carbon-coated copper grid). The sample is often negatively stained (e.g., with phosphotungstic acid or uranyl acetate) to enhance contrast. After drying, the grid is imaged using a TEM.

Quantification of Drug Loading

The amount of drug successfully encapsulated within the nanoparticles is a critical parameter.

4.3.1 Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

These parameters are typically determined by separating the nanoparticles from the unencapsulated drug and then quantifying the drug in each fraction.

Equations:

-

DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Methodology:

-

Separation: Separate the nanoparticles from the aqueous phase containing the free drug using techniques like centrifugation, dialysis, or size exclusion chromatography.

-

Quantification:

-

Lyse the purified nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

-

Quantify the drug concentration in the lysate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Quantify the amount of free drug in the supernatant/eluate from the separation step.

-

-

Calculation: Use the quantified drug amounts to calculate the DLC and EE.

Signaling Pathways

Currently, there is no specific information available in the scientific literature describing the direct interaction of this compound with cellular signaling pathways. The primary role of this molecule is as a component of a drug delivery vehicle. The therapeutic effect and any impact on signaling pathways would be determined by the encapsulated active pharmaceutical ingredient.

Conclusion

This compound is a versatile amphiphilic molecule with significant potential for the development of nanoparticle-based drug delivery systems. Its ability to self-assemble into stable core-shell structures allows for the encapsulation and delivery of hydrophobic drugs. This guide has provided a foundational understanding of its properties, detailed experimental protocols for nanoparticle synthesis and characterization, and relevant quantitative data based on analogous systems. For researchers and drug development professionals, this compound represents a valuable tool for advancing novel therapeutic formulations. Further research to determine the specific CMC and optimize drug loading for various APIs with this particular molecule is warranted.

References

C18-PEG5-Acid in Drug Delivery Systems: A Technical Guide

Introduction

C18-PEG5-Acid is an amphiphilic molecule increasingly recognized for its potential in the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, its role in the formation of nanocarriers, and the associated experimental methodologies for researchers, scientists, and drug development professionals. The unique structure of this compound, featuring a hydrophobic 18-carbon alkyl (C18) chain and a hydrophilic polyethylene glycol (PEG) chain with five repeating units terminating in a carboxylic acid, allows for the self-assembly into various nanoparticle formulations. These systems are designed to enhance the therapeutic efficacy of encapsulated drugs by improving solubility, stability, and pharmacokinetic profiles.

Physicochemical Properties of this compound

This compound is characterized as a hybrid linker molecule.[1] The hydrophobic C18 tail serves as an anchor within the lipid core of a nanoparticle, while the hydrophilic PEG5 spacer extends into the aqueous environment, providing a "stealth" layer that can reduce recognition by the immune system and prolong circulation time.[2][3] The terminal carboxylic acid group offers a versatile handle for conjugation with amine-containing molecules, including drugs, targeting ligands, or other functional moieties.[1]

| Property | Value | Reference |

| Chemical Formula | C29H58O7 | [1] |

| Molecular Weight | 518.8 g/mol | |

| CAS Number | 1807534-83-3 | |

| Appearance | Not specified in search results | |

| Purity | ≥98% | |

| Storage Conditions | -20°C |

Applications in Drug Delivery Systems

The amphiphilic nature of this compound makes it a valuable component in the formulation of various nanocarriers, including micelles, liposomes, and solid lipid nanoparticles (SLNs). While specific studies employing this compound are limited in the available literature, research on analogous molecules like PEG-conjugated C18 chains provides significant insights into its potential applications.

These nanoparticle systems can encapsulate hydrophobic drugs within their core, effectively increasing their aqueous solubility and protecting them from degradation. The PEGylated surface of these nanoparticles is known to reduce opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are generalized based on methods used for similar PEGylated lipids in the formation of drug-delivery nanoparticles.

Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

Nanoprecipitation is a widely used method for the formulation of polymeric and lipid-based nanoparticles.

Materials:

-

This compound

-

Drug to be encapsulated

-

A water-miscible organic solvent (e.g., acetone, ethanol)

-

Aqueous phase (e.g., deionized water, buffer)

-

Other lipids or polymers (optional, to form the core matrix)

Protocol:

-

Dissolve this compound and the hydrophobic drug in the organic solvent. If a polymer is used for the core, it should also be dissolved in this phase.

-

The aqueous phase is prepared separately. For lipid-based nanoparticles, other lipids can be dispersed in the aqueous phase and heated above their transition temperature.

-

The organic phase is then added dropwise to the aqueous phase under constant stirring.

-

The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid/polymer and the self-assembly of nanoparticles, entrapping the drug.

-

The organic solvent is subsequently removed by evaporation under reduced pressure.

-

The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any unencapsulated drug and residual solvent.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

-

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is commonly used to determine the hydrodynamic diameter and the surface charge (zeta potential) of the nanoparticles. A narrow size distribution (low polydispersity index, PDI) and a sufficiently high zeta potential (typically > ±20 mV) are desirable for stability.

-

Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.

-

Drug Loading Content (DLC) and Encapsulation Efficiency (EE): These parameters are crucial for quantifying the amount of drug successfully incorporated into the nanoparticles. They can be determined by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

-

In Vitro Drug Release: The release profile of the encapsulated drug is typically studied using a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C. At predetermined time intervals, samples of the release medium are withdrawn and the concentration of the released drug is quantified.

-

In Vitro Cytotoxicity: The biocompatibility and cytotoxic effects of the drug-loaded nanoparticles are evaluated on relevant cell lines using assays such as the MTT, MTS, or LDH release assays.

Cellular Uptake and Intracellular Trafficking

The PEGylated surface of nanoparticles formulated with this compound is expected to influence their interaction with cells. PEGylation can reduce non-specific protein adsorption, which in turn can affect the cellular uptake mechanism. PEGylated nanoparticles are often internalized through endocytic pathways, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway. For the encapsulated drug to exert its therapeutic effect, the nanoparticle must release its cargo into the cytoplasm. This can be achieved through various mechanisms, including the degradation of the nanoparticle matrix in the acidic environment of the lysosome or by designing nanoparticles that can escape the endosome.

Quantitative Data from Related Studies

While specific data for this compound is not available, the following table summarizes key findings from a study on nanoparticles formulated with a similar PEG-C18 conjugate for the delivery of celastrol (CSL).

| Parameter | PEG/CSL | PEG-C18/CSL |

| Particle Size (nm) | ~120 | ~120 |

| Zeta Potential (mV) | ~ -20 | ~ -20 |

| Drug Loading Capacity | Lower | Higher |

| Release Rate | Fast | Moderate |

| Cytotoxicity (IC50 in 4T1 cells) | 0.96 ± 0.08 µg/mL | 0.72 ± 0.04 µg/mL |

| Hemolytic Rate | > 60% at 0.25 mg/mL | > 60% at 0.25 mg/mL |

Data extrapolated from a study on PEG-C18 conjugated to octadecylamine.

Conclusion

This compound is a promising excipient for the formulation of advanced drug delivery systems. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating nanoparticles capable of encapsulating hydrophobic drugs. While further research specifically utilizing this compound is needed to fully elucidate its potential and optimize its application, the existing knowledge on similar PEGylated lipids provides a strong foundation for its use in developing novel and effective nanomedicines. The methodologies and characterization techniques described in this guide offer a framework for researchers to explore the utility of this compound in their drug delivery research.

References

Methodological & Application

Application Notes and Protocols for C18-PEG5-Acid Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of lipid-polyethylene glycol (PEG) moieties to proteins is a powerful strategy in drug delivery and biopharmaceutical development. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which prolongs circulation half-life by reducing renal clearance.[1][2] The lipid component, such as an 18-carbon chain (C18), facilitates the association with cell membranes or lipid-based drug delivery systems like liposomes. The PEG spacer provides a hydrophilic shield that can reduce immunogenicity and improve solubility.[3][4]

This document provides a detailed protocol for the bioconjugation of C18-PEG5-Acid to proteins, leveraging the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the this compound and primary amines (e.g., lysine residues) on the protein surface.

Materials and Reagents

-

Protein of Interest: ≥95% purity, dissolved in an amine-free buffer (e.g., PBS, MES).

-

This compound: High purity (e.g., >98%).

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Solvent for Lipid-PEG: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

-

Dialysis materials: Dialysis tubing or cassettes with an appropriate molecular weight cut-off (MWCO).

Experimental Protocols

Preparation of Reagents

-

Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

-

This compound Stock Solution: Due to the hydrophobic C18 chain, this compound may have limited aqueous solubility. Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.

-

EDC/NHS Solutions: Prepare EDC and NHS solutions fresh in the Activation Buffer just prior to use.

Two-Step Bioconjugation Protocol

This two-step protocol is designed to activate the this compound first, before adding it to the protein solution. This approach minimizes the risk of protein-protein crosslinking that can occur with a one-pot reaction.

Step 1: Activation of this compound

-

In a microcentrifuge tube, add the desired volume of this compound stock solution.

-

Add a 1.5 to 2.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

Step 2: Conjugation to the Protein

-

Add the activated C18-PEG5-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the lipid-PEG reagent to the protein is a common starting point for optimization. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

Purification of the C18-PEG-Protein Conjugate

Purification is crucial to remove unreacted this compound, EDC/NHS byproducts, and any unconjugated protein.

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted molecules.

-

Ion-Exchange Chromatography (IEX): This technique can be used to separate proteins based on charge differences. PEGylation can alter the surface charge of a protein, allowing for separation of conjugated and unconjugated species.

-

Dialysis: Extensive dialysis against a suitable buffer can also be used to remove small molecule impurities.

Characterization of the Conjugate

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the molecular weight of the conjugate and the degree of PEGylation (number of C18-PEG5 moieties per protein).

-

HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and quantify the degree of PEGylation.

-

¹H NMR Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integrals of proton signals from the PEG and the protein.[5]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the bioconjugation of this compound to a model protein. The optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

| Parameter | Range/Value | Expected Outcome/Comment |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase reaction efficiency but also the risk of aggregation. |

| Molar Ratio (this compound:Protein) | 10:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation. Empirical optimization is recommended. |

| Molar Ratio (EDC:NHS:Acid) | 1.5:1.5:1 to 2.5:2.5:1 | Ensures efficient activation of the carboxylic acid. |

| Activation pH | 6.0 | Optimal for EDC/NHS chemistry. |

| Conjugation pH | 7.2 - 7.5 | Efficient for the reaction of NHS-esters with primary amines. |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times at lower temperatures can improve yield and reduce protein degradation. |

| Typical Conjugation Efficiency | Up to 75% for mono-PEGylated products | Efficiency is dependent on the protein's surface amine accessibility and reaction conditions. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive reagents | Use fresh EDC and NHS solutions. Ensure this compound is of high purity. |

| Suboptimal pH | Ensure the activation and conjugation steps are performed at the recommended pH. | |

| Presence of amine-containing buffers | Exchange the protein into an amine-free buffer prior to conjugation. | |

| Protein Aggregation/Precipitation | High protein concentration | Reduce the protein concentration. |

| Intermolecular crosslinking | Use a two-step conjugation protocol. Optimize the molar ratio of the PEG reagent. | |

| Poor solubility of this compound | Ensure the organic solvent concentration does not exceed 10%. Add the activated PEG solution dropwise while gently stirring. |

Visualizations

Experimental Workflow

Caption: Workflow for this compound protein bioconjugation.

Mechanism of EDC/NHS Coupling

Caption: EDC/NHS chemistry for amide bond formation.

Cellular Interaction and Drug Delivery

The conjugation of a C18-PEG5 moiety to a therapeutic protein can enhance its drug delivery potential. The C18 lipid tail can act as an anchor to the cell membrane, facilitating cellular uptake. The PEG linker provides flexibility and can influence the mechanism of internalization, which can include passive diffusion or endocytosis. For targeted drug delivery, the protein itself can be an antibody or a ligand that recognizes a specific receptor on the target cell surface.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EDC-NHS Chemistry in C18-PEG5-Acid Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) for the covalent coupling of C18-PEG5-Acid to primary amine-containing molecules. This chemistry is pivotal in the development of advanced drug delivery systems, including liposomes and nanoparticles, where the C18 lipid anchor facilitates integration into lipid bilayers and the polyethylene glycol (PEG) spacer enhances biocompatibility and circulation time.

Introduction to EDC-NHS Chemistry with this compound

EDC-NHS chemistry is a robust and widely adopted method for forming stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2). This compound is a bifunctional linker featuring a hydrophobic C18 alkyl chain and a hydrophilic PEG5 spacer terminating in a carboxylic acid. This structure is ideal for surface modification of lipid-based drug delivery vehicles, enabling the attachment of targeting ligands, imaging agents, or other functional molecules.

The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1][2] The inclusion of NHS in the reaction mixture significantly improves the coupling efficiency compared to using EDC alone.[2]

Data Presentation: Optimizing Reaction Conditions

Achieving high coupling efficiency is critical for the successful synthesis of C18-PEG5 conjugates. The following table summarizes key reaction parameters and their recommended ranges for optimizing the EDC-NHS coupling of this compound. The hydrophobic nature of the C18 chain may necessitate the use of co-solvents to ensure solubility.

| Parameter | Recommended Range/Value | Notes |

| Solvent | Aqueous buffer (e.g., MES, PBS) with a co-solvent (e.g., DMSO, DMF) | The C18 chain imparts hydrophobicity. A co-solvent may be required to fully dissolve the this compound.[3] |

| Activation pH | 4.5 - 6.0 | EDC activation of the carboxyl group is most efficient in a slightly acidic environment. MES buffer is a common choice.[4] |

| Coupling pH | 7.2 - 8.5 | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. PBS is a suitable buffer. |

| Molar Ratio (this compound:EDC:NHS) | 1 : (1.5 - 10) : (1.2 - 5) | A molar excess of EDC and NHS is recommended to drive the reaction towards the activated NHS ester. |

| Reaction Time (Activation) | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |

| Reaction Time (Coupling) | 2 hours at room temperature to overnight at 4°C | The reaction time can be adjusted based on the reactivity of the amine-containing molecule. |

| Quenching Agent | Hydroxylamine, Tris, or Glycine | Added at the end of the reaction to deactivate any unreacted NHS esters. |

| Expected Yield | 20% - 70% | The yield can vary significantly depending on the specific reactants and reaction conditions. A yield of 70.8% has been reported for a similar fatty acid-PEG conjugation. |

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase Coupling of this compound to a Soluble Amine-Containing Molecule

This protocol is ideal for conjugating this compound to water-soluble molecules such as peptides or small proteins.

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for improved water solubility)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Co-solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)

Procedure:

-

Preparation of Reagents:

-

Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in water or buffer immediately before use.

-

Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with Activation Buffer to the desired final concentration (e.g., 10 mM).

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

-

Activation of this compound:

-

In a reaction vessel, combine the this compound solution with a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Coupling Reaction:

-

Add the activated C18-PEG5-NHS ester solution to the solution of the amine-containing molecule.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the C18-PEG5-conjugate from excess reagents and byproducts using an appropriate chromatography method. For peptides and proteins, size-exclusion chromatography is often suitable. For smaller molecules, reversed-phase HPLC may be necessary.

-

Protocol 2: Characterization of the C18-PEG5-Conjugate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR can be used to confirm the successful conjugation. The appearance of characteristic peaks from both the C18-PEG5 moiety and the coupled molecule, along with the disappearance of the starting material peaks, indicates a successful reaction. For instance, the methylene protons adjacent to the newly formed amide bond will show a characteristic chemical shift.

2. Mass Spectrometry (MS):

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound.

3. High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC can be used to assess the purity of the conjugate and to quantify the reaction yield by comparing the peak area of the product to that of the starting materials.

Mandatory Visualizations

References

- 1. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. broadpharm.com [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Protein Labeling with C18-PEG5-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a versatile heterobifunctional linker designed for the modification of proteins and other biomolecules. It features a long, hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a carboxylic acid. This unique amphipathic structure allows for the introduction of lipid-like properties to soluble proteins, potentially facilitating their interaction with cell membranes or hydrophobic surfaces. The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues and the N-terminus of proteins, forming stable amide bonds.

This modification, often termed "PEGylation," can offer several advantages for therapeutic proteins and research tools, including increased hydrodynamic size, improved stability, and altered pharmacokinetic profiles.[1] The inclusion of the C18 chain specifically enables the creation of lipidated proteins, which can be used to study protein-membrane interactions, develop novel drug delivery systems, and create targeted therapeutics that associate with cellular membranes.

These application notes provide a detailed protocol for the labeling of a model protein with this compound, methods for characterization of the conjugate, and potential applications in studying cellular signaling pathways.

Materials and Reagents

-

This compound

-

Target Protein (e.g., Bovine Serum Albumin, BSA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4; 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5; 50 mM borate buffer, pH 8.0-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dialysis or size-exclusion chromatography (SEC) system for purification

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

SDS-PAGE system

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

Stage 1: Activation of this compound with EDC/NHS

This initial step converts the terminal carboxylic acid of this compound into a more reactive N-hydroxysuccinimide (NHS) ester. This NHS ester will readily react with primary amines on the target protein.

Protocol:

-

Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. This stock solution should be prepared fresh immediately before use.

-

Prepare EDC and NHS Solutions: Dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 200 mM and 500 mM, respectively. These solutions should also be prepared fresh.

-

Activation Reaction:

-

In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.5 equivalents of EDC solution and 3 equivalents of NHS solution.

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

-

Stage 2: Conjugation of Activated C18-PEG5-NHS to the Target Protein

This stage involves the reaction of the activated C18-PEG5-NHS ester with the primary amines of the target protein. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.

Protocol:

-

Prepare Protein Solution: Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Conjugation Reaction:

-

Add the desired molar excess of the activated C18-PEG5-NHS solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the PEG linker to the protein. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted C18-PEG5-NHS ester. Incubate for an additional 30 minutes at room temperature.

Stage 3: Purification of the C18-PEG5-Protein Conjugate

Purification is essential to remove unreacted this compound, hydrolyzed NHS ester, and other by-products from the labeled protein.

Protocol:

-

Purification Method: Use either dialysis or size-exclusion chromatography (SEC) to separate the protein conjugate from the smaller, unreacted molecules.

-

Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS, pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (MWCO) that will retain the protein conjugate while allowing the smaller molecules to diffuse out. Perform several buffer changes over 24-48 hours at 4°C.

-

Size-Exclusion Chromatography (SEC): Apply the reaction mixture to an SEC column (e.g., Sephadex G-25) equilibrated with the desired buffer. The larger protein conjugate will elute first, followed by the smaller, unreacted components.

-

-

Concentration: If necessary, concentrate the purified protein conjugate using a centrifugal filter device with an appropriate MWCO.

Stage 4: Characterization of the C18-PEG5-Protein Conjugate

Characterization is crucial to confirm successful labeling and to determine the degree of modification.

Protocol:

-

Protein Concentration: Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA or Bradford).

-

SDS-PAGE Analysis:

-

Run both the unmodified and the C18-PEG5-labeled protein on an SDS-PAGE gel.

-

Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing it to migrate slower than the unmodified protein. The band for the PEGylated protein may also appear broader due to the heterogeneity of the PEGylation.

-

-

Mass Spectrometry (MS):

-

Analyze the unmodified and labeled protein by MALDI-TOF or ESI-MS to determine the precise mass increase upon conjugation.

-

The mass spectrum of the PEGylated protein will show a distribution of peaks corresponding to the protein with one, two, three, or more this compound molecules attached. This allows for the calculation of the average degree of labeling.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of this compound molecules per protein, can be estimated from the mass spectrometry data.

-

Alternatively, ¹H NMR spectroscopy can be used for a quantitative determination of the degree of PEGylation by comparing the integral of a characteristic protein signal to that of the repeating ethylene glycol units of the PEG chain.[2][3][4]

-

Data Presentation

The extent of protein modification can be controlled by varying the molar ratio of the activated C18-PEG5-NHS ester to the protein. The following table provides representative data on how this ratio can affect the degree of labeling and the functional activity of a model enzyme.

| Molar Ratio (C18-PEG5-NHS : Protein) | Average Degree of Labeling (DOL) | Relative Enzymatic Activity (%) |

| 5:1 | 1.2 | 95 |

| 10:1 | 2.5 | 88 |

| 20:1 | 4.1 | 75 |

| 50:1 | 6.8 | 55 |

Note: This data is illustrative. The optimal labeling conditions and the effect on protein activity are highly dependent on the specific protein and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the labeling of a target protein with this compound.

Signaling Pathway Application: Modulation of GPCR Signaling

The hydrophobic C18 tail of the this compound can act as a membrane anchor, localizing the labeled protein to the cell surface. This can be particularly useful for studying signaling pathways that are initiated at the plasma membrane, such as G-protein coupled receptor (GPCR) signaling. For instance, a soluble signaling protein that is not normally membrane-associated can be artificially tethered to the membrane to investigate its potential role in modulating GPCR activity.

Caption: Modulation of GPCR signaling by a C18-PEG5-labeled protein.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive this compound or activating reagents | Ensure proper storage of reagents (desiccated at -20°C). Prepare fresh solutions immediately before use. |

| Low reactivity of protein amines | Increase the pH of the reaction buffer to 8.0-8.5 to deprotonate the amine groups. | |

| Presence of amine-containing buffers | Use amine-free buffers such as PBS or borate buffer for the conjugation reaction. | |

| Protein Precipitation | High protein concentration | Reduce the protein concentration during the labeling reaction. |

| Intermolecular crosslinking | Decrease the molar ratio of the activated PEG linker to the protein. | |

| Inappropriate buffer conditions | Optimize buffer pH and ionic strength for the specific protein. | |

| Difficulty in Purification | Inefficient separation of unreacted PEG | For small proteins, use a dialysis membrane with a lower MWCO. For SEC, ensure the column has the appropriate fractionation range. |

Conclusion

This compound is a powerful tool for the modification of proteins, enabling the introduction of both a hydrophilic PEG spacer and a hydrophobic C18 tail. The protocols outlined in these application notes provide a comprehensive guide for the successful labeling and characterization of proteins with this unique linker. The ability to create lipidated proteins opens up new avenues for research in areas such as cell signaling, drug delivery, and the development of novel biotherapeutics. Careful optimization of the reaction conditions is key to achieving the desired degree of labeling while maintaining the biological activity of the protein.

References

- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for C18-PEG5-Acid in Liposome and Lipid Nanoparticle Formulations